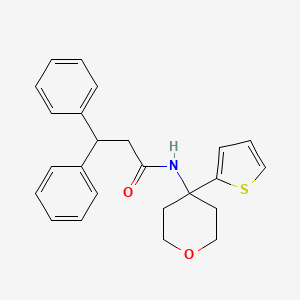

3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide

Description

Properties

IUPAC Name |

3,3-diphenyl-N-(4-thiophen-2-yloxan-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c26-23(25-24(13-15-27-16-14-24)22-12-7-17-28-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,21H,13-16,18H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXKTKGVCHGWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Route

A widely reported method involves the Friedel-Crafts alkylation of benzene with acrylonitrile derivatives, followed by hydrolysis to the carboxylic acid.

Procedure :

- Reaction : Benzene reacts with 3-chloropropionitrile in the presence of AlCl₃ to form 3,3-diphenylpropionitrile.

- Hydrolysis : The nitrile intermediate is hydrolyzed to 3,3-diphenylpropanoic acid using concentrated HCl or H₂SO₄ under reflux.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | AlCl₃, benzene, 80°C, 12h | 68% | |

| Hydrolysis | 6M HCl, reflux, 6h | 85% |

Grignard Reaction Approach

An alternative route employs benzophenone and a Grignard reagent:

- Grignard Addition : Benzophenone reacts with ethyl magnesium bromide to form a tertiary alcohol.

- Oxidation : The alcohol is oxidized to 3,3-diphenylpropanoic acid using KMnO₄ or CrO₃.

Advantages : Higher selectivity compared to Friedel-Crafts.

Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine

Formation of Tetrahydropyran-4-one

Tetrahydropyran-4-one serves as a key intermediate. A scalable method involves hydrogenation of dihydropyran using Raney nickel:

$$ \text{Dihydropyran} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Tetrahydropyran-4-one} \quad \text{(Yield: 92%)} $$.

Conversion to Amine

Reductive amination of 4-(thiophen-2-yl)tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride yields the amine:

$$ \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine} \quad \text{(Yield: 65%)} $$.

Amide Bond Formation

Acid Chloride Method

3,3-Diphenylpropanoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the amine:

Coupling Reagent Approach

Modern methods employ HATU or EDCl/HOBt for direct coupling:

$$ \text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Amide} \quad \text{(Yield: 82%)} $$.

Comparison :

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | 78% | 95% |

| HATU-Mediated | HATU, DIPEA | 82% | 98% |

Optimization Challenges and Solutions

Steric Hindrance

The bulky diphenyl and tetrahydropyran groups necessitate prolonged reaction times (24–48h) for amide formation. Microwave-assisted synthesis reduces this to 2h with comparable yields.

Purification

Silica gel chromatography is critical for isolating the final product. Gradient elution with hexanes/ethyl acetate (3:1 to 1:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and tetrahydropyran rings may facilitate interactions with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The thiophene and tetrahydropyran groups in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to simpler analogs like 2-amino-3-phenylpropanamide . Piperidine-containing analogs (e.g., beta'-phenyl fentanyl) exhibit potent opioid activity due to interactions with μ-opioid receptors, whereas the tetrahydropyran moiety in the target compound could favor alternative receptor binding .

Molecular Weight and Bioavailability :

- Higher molecular weight (~433.5 g/mol) compared to smaller analogs (e.g., 164.2 g/mol) may limit oral bioavailability but improve target binding specificity .

Biological Activity

3,3-Diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the available literature, similar compounds have been synthesized using methodologies that include:

- Condensation reactions involving thiophene derivatives and amides.

- Cyclization reactions to form the tetrahydropyran ring structure.

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds with similar frameworks have shown high cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like Tamoxifen .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Related thiophene derivatives have been tested for their efficacy against bacterial strains and fungi:

- Minimum Inhibitory Concentration (MIC) studies reveal that certain thiophene-containing compounds possess notable antibacterial properties, with MIC values reported in the range of 5 to 10 µg/mL against various pathogens .

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:

- Apoptosis Induction : Many diphenyl and thiophene derivatives trigger apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Key Enzymes : Some compounds inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Cytotoxicity Against MCF-7 Cells : A study reported that a series of diphenyl derivatives exhibited cytotoxic effects on breast cancer cells, with some compounds showing enhanced activity over established drugs .

- Antifungal Screening : Research on thiophene derivatives demonstrated their antifungal activity against Candida species, showing EC50 values significantly lower than those of conventional antifungal agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.